Inhibitory Selectivity Profile vs. a Direct Pyridazinone Analog
While direct assay data for the target compound are absent from the literature, its structural scaffold allows for a high-confidence class-level inference when compared to the closely related pyridazinone T3. T3, which shares the critical (2-fluorophenyl) piperazine moiety but possesses a pyridazinone core and a 4-chloro substituent instead of the target's methanone linkage and p-tolyl group, is a potent and highly selective MAO-B inhibitor with an IC50 of 0.039 µM and a selectivity index (SI) of 107.4 over MAO-A [1]. The target compound's distinct 'methanone' spacer and p-tolyl substitution may confer a different selectivity window, making it a valuable tool for probing the pharmacophore space around this core scaffold.
| Evidence Dimension | MAO-B Inhibition and Selectivity Index |
|---|---|
| Target Compound Data | No direct data available. Inferred potential for distinct selectivity based on structural divergence from T3. |
| Comparator Or Baseline | Pyridazinone T3 (2-(4-(6-(4-chlorophenyl)pyridazin-3-yl)piperazin-1-yl)-1-(2-fluorophenyl)ethan-1-one): IC50 (MAO-B) = 0.039 µM, SI = 107.4 [1]. |
| Quantified Difference | Cannot be quantified without direct assay data. |
| Conditions | In vitro human MAO-A and MAO-B enzyme inhibition assays (fluorimetric method). |
Why This Matters
For a procurement scientist, the target compound is not a simple analog; it embodies a structurally distinct chemotype within the same class, which is essential for exploring SAR beyond existing pyridazinone leads.
- [1] Çeçen, M. et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules, 25(22), 5371. View Source
